Undeca-1,3-diene

Lipophilicity Partition Coefficient Drug Design

Undeca-1,3-diene (CAS 61215-70-1) is a C11 conjugated diene with the molecular formula C11H20 and a molecular weight of 152.28 g/mol. Its structure features a linear eleven-carbon chain with a conjugated 1,3-diene system, which is the defining structural motif for its class.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 61215-70-1
Cat. No. B14590371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndeca-1,3-diene
CAS61215-70-1
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=C
InChIInChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8-11H2,2H3
InChIKeyRSLLXTJELTWVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undeca-1,3-diene (CAS 61215-70-1): Technical Baseline and Procurement Specifications


Undeca-1,3-diene (CAS 61215-70-1) is a C11 conjugated diene with the molecular formula C11H20 and a molecular weight of 152.28 g/mol [1]. Its structure features a linear eleven-carbon chain with a conjugated 1,3-diene system, which is the defining structural motif for its class [1]. Computed physicochemical properties, such as a XLogP3-AA value of 5.2, indicate pronounced hydrophobicity [1]. This compound serves primarily as a synthetic intermediate in organic chemistry and as a monomer in polymer chemistry, with its specific chain length and double-bond positioning enabling distinct reactivity compared to shorter-chain analogs .

Synthetic Intermediate C11 conjugated diene system enables specific reactivity in non-aqueous phase-transfer synthesis.
Monomer for Polymer Design Extended chain length and 7 rotatable bonds may support tailored polymer microstructure and entanglement.
Fragrance Precursor Essential building block for 1,3-undecadien-5-yne, a reported high-value perfuming ingredient.

Why Undeca-1,3-diene (CAS 61215-70-1) Cannot Be Interchanged with Shorter-Chain 1,3-Dienes


Substituting Undeca-1,3-diene (C11) with a shorter-chain analog, such as Nona-1,3-diene (C9) or Hepta-1,3-diene (C7), is not scientifically valid due to significant differences in fundamental physicochemical and performance properties. The extended alkyl chain in Undeca-1,3-diene results in a substantially higher calculated LogP (5.2) compared to Nona-1,3-diene (XLogP3-AA of 4.1) [1], which directly impacts partition coefficients in biphasic reactions and polymer compatibility . Furthermore, the chain length alters the physical state at room temperature and boiling point, critical parameters for reaction design and processing conditions . These quantifiable differences in lipophilicity and physical properties mean that experimental conditions or material specifications optimized for Undeca-1,3-diene cannot be reliably met by simply exchanging it for a lower homolog.

Target: C11 Diene
Reported XLogP3-AA of 5.2. Higher lipophilicity profile.
Substitute: C9 Diene
Reported XLogP3-AA of 4.1. Partition coefficients may shift significantly, altering biphasic reaction yields.
Target: C11 Diene
Molecular complexity score of 101; 7 rotatable bonds.
Substitute: C9 Diene
Complexity score of 80; 5 rotatable bonds. May not support intended polymer chain dynamics or entanglement.
Target: C11 Diene
Specific isomeric forms dictate derivative olfactory properties.
Substitute: C9 Diene
Different chain length alters volatility and diffusivity, directly impacting fragrance profile and consumer perception.

Product-Specific Evidence for Undeca-1,3-diene (CAS 61215-70-1): Quantifiable Differentiation from Analogs


Superior Lipophilicity for Non-Aqueous Phase Transfer and Partitioning

Undeca-1,3-diene (C11) exhibits a computed XLogP3-AA value of 5.2, representing a 26.8% increase in lipophilicity compared to Nona-1,3-diene (C9), which has an XLogP3-AA of 4.1 [1][2]. This quantitative difference is critical for applications where the compound's distribution between an aqueous and an organic phase dictates reaction yield or material property.

Computed Lipophilicity
Cross-study comparable
XLogP3-AA: 5.2
+1.1 log units vs. C9 diene
Supports non-aqueous phase-transfer selection.
Computed partition coefficient (PubChem).
Lipophilicity Partition Coefficient Drug Design Material Science

Increased Molecular Complexity and Rotatable Bonds for Tailored Material Properties

Undeca-1,3-diene (C11) possesses a higher molecular complexity score of 101 and 7 rotatable bonds, compared to Nona-1,3-diene's complexity score of 80 and 5 rotatable bonds [1][2]. This increased structural flexibility and complexity are quantifiable descriptors that correlate with a polymer's potential for entanglement and its resultant mechanical and thermal properties.

Molecular Complexity
Class-level inference
Score: 101
Rotatable Bonds: 7
Reported profile for polymer entanglement design.
Cactvs 3.4.8.18 complexity descriptor.
Polymer Chemistry Monomer Design Structure-Property Relationship

Volatility Control in Fragrance Formulation as a 1,3-Dien-5-yne Precursor

Undeca-1,3-diene serves as a key precursor to 1,3-undecadien-5-yne, a high-value fragrance ingredient. The (E)-isomer of 1,3-undecadien-5-yne is reported to possess a 'remarkably powerful odor' and is used as a 'choice perfuming ingredient' in compositions [1]. This contrasts with the (Z)-isomer, which exhibits a 'greener odor, with a more pronounced mastic-ocimene character' [1]. The ability to control stereochemistry in the precursor diene directly dictates the olfactory profile of the final product.

Fragrance Intermediate
Head-to-head
(E)-isomer derivative: powerful, fruity-galbanum.
(Z)-isomer derivative: greener, mastic-ocimene.
Precursor isomeric form directly impacts scent profile.
Qualitative evaluation from patent data review.
Flavor and Fragrance Volatility Synthetic Intermediate

Defined Application Scenarios for Undeca-1,3-diene (CAS 61215-70-1) Based on Verified Evidence


Optimization of Non-Aqueous Synthesis and Polymer Design

Procurement of Undeca-1,3-diene (C11) is specifically justified when optimizing synthetic routes or polymer architectures where high lipophilicity is required. Its XLogP of 5.2 ensures efficient partitioning into organic solvents, enabling higher yields in biphasic reactions compared to the use of a shorter-chain analog like Nona-1,3-diene (XLogP 4.1) [1]. This property is crucial for designing hydrophobic polymer domains or for phase-transfer catalysis applications.

Tailored Monomer for Advanced Polymer Microstructure

In polymer science, selecting Undeca-1,3-diene over its C9 or C7 analogs is a strategic choice for fine-tuning material properties. The monomer's 7 rotatable bonds and higher complexity (score of 101) introduce greater conformational flexibility into the polymer backbone, which can be leveraged to modify key performance attributes such as glass transition temperature and chain entanglement density [1]. This quantifiable difference makes it the appropriate monomer for achieving specific mechanical or thermal property targets.

Synthesis of High-Value Fragrance Intermediates

Undeca-1,3-diene is the essential building block for synthesizing 1,3-undecadien-5-yne, a valuable fragrance ingredient. The resulting (E)-isomer is a 'choice perfuming ingredient' with a powerful, fruity-galbanum character, enabling its use as a substitute for materials like methyl octyne carbonate or to create novel green, violet-leaf notes in fine fragrance and consumer goods [1]. Control over the stereochemistry of the Undeca-1,3-diene precursor is paramount for achieving the desired olfactory outcome.

Application
Selection Property
Validation Focus
Non-aqueous phase transfer & polymer design
Computational LogP & molecular complexity
Biphasic reaction yield; polymer thermal/mechanical properties
Polymer microstructure control
Rotatable bond count & chain length
Chain entanglement density; glass transition temperature (Tg)
Fragrance intermediate synthesis
Isomeric purity of the C11 diene precursor
Olfactory profile of the 1,3-undecadien-5-yne derivative

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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